molecular formula C11H15NO B13288405 3-(Cyclopropylmethoxy)-5-methylaniline

3-(Cyclopropylmethoxy)-5-methylaniline

Cat. No.: B13288405
M. Wt: 177.24 g/mol
InChI Key: XSRSVURGWANPEA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and 5-methylaniline.

    O-Alkylation: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion. This ion then undergoes O-alkylation with 5-methylaniline to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base (e.g., sodium hydroxide).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-methylaniline
  • 3-(Cyclopropylmethoxy)-5-ethylamine
  • 3-(Cyclopropylmethoxy)-5-chloroaniline

Uniqueness

3-(Cyclopropylmethoxy)-5-methylaniline is unique due to its specific structural features, such as the presence of both cyclopropylmethoxy and methylaniline groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3

InChI Key

XSRSVURGWANPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CC2)N

Origin of Product

United States

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